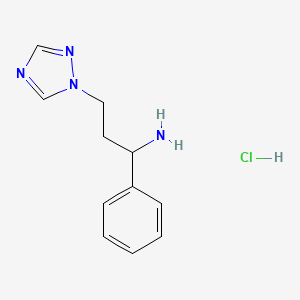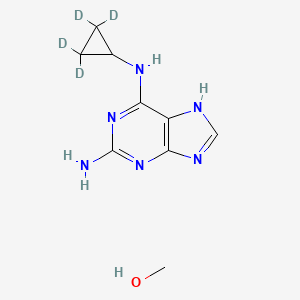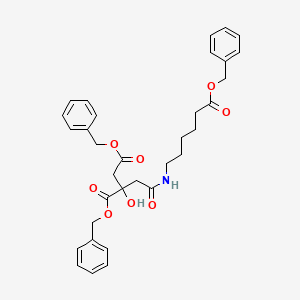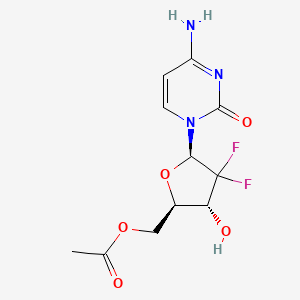
5-O-Acetyl Gemcitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Acetyl Gemcitabine: is a derivative of Gemcitabine, a well-known nucleoside analog used in chemotherapy. Gemcitabine is primarily used to treat various types of cancer, including pancreatic, lung, breast, and ovarian cancers. The acetylation at the 5-O position of Gemcitabine is aimed at improving its pharmacokinetic properties and enhancing its therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Acetyl Gemcitabine typically involves the acetylation of Gemcitabine. The process begins with the protection of the hydroxyl groups of Gemcitabine, followed by selective acetylation at the 5-O position. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out at room temperature for a specific duration to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 5-O-Acetyl Gemcitabine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate Gemcitabine.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Hydrolysis: Gemcitabine.
Oxidation: Oxidized derivatives of Gemcitabine.
Substitution: Substituted derivatives of Gemcitabine.
Applications De Recherche Scientifique
Chemistry: 5-O-Acetyl Gemcitabine is used in chemical research to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of nucleoside analogs. It serves as a model compound for developing new derivatives with improved therapeutic properties.
Biology: In biological research, this compound is used to investigate its mechanism of action at the cellular level. Studies focus on its uptake, metabolism, and interaction with cellular targets.
Medicine: The compound is explored for its potential use in chemotherapy. Research aims to determine its efficacy in treating various cancers and compare it with Gemcitabine.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It is also used in the formulation of drug delivery systems to enhance the bioavailability and stability of Gemcitabine.
Mécanisme D'action
5-O-Acetyl Gemcitabine exerts its effects by being converted into its active form, Gemcitabine triphosphate, within the cancer cells. This active form inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. Additionally, it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. The acetylation at the 5-O position is believed to enhance the compound’s stability and cellular uptake, leading to improved therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Gemcitabine: The parent compound, widely used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Comparison:
Gemcitabine vs. 5-O-Acetyl Gemcitabine: this compound has an acetyl group at the 5-O position, which may enhance its pharmacokinetic properties compared to Gemcitabine.
Cytarabine vs. This compound: Both are nucleoside analogs, but Cytarabine lacks the acetyl group, which may affect its stability and cellular uptake.
Fludarabine vs. This compound: Fludarabine has a different structure and mechanism of action, but both are used in cancer treatment.
Propriétés
Formule moléculaire |
C11H13F2N3O5 |
|---|---|
Poids moléculaire |
305.23 g/mol |
Nom IUPAC |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H13F2N3O5/c1-5(17)20-4-6-8(18)11(12,13)9(21-6)16-3-2-7(14)15-10(16)19/h2-3,6,8-9,18H,4H2,1H3,(H2,14,15,19)/t6-,8-,9-/m1/s1 |
Clé InChI |
HHTBRILJAHUJTL-FTLITQJKSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


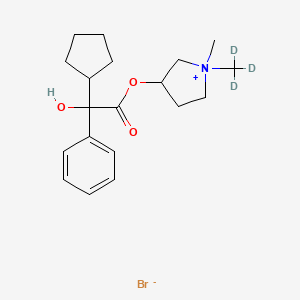
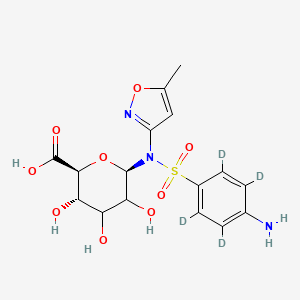
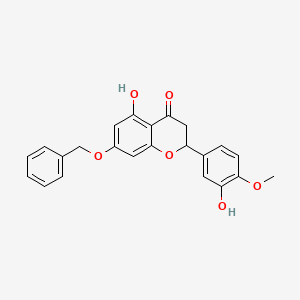
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
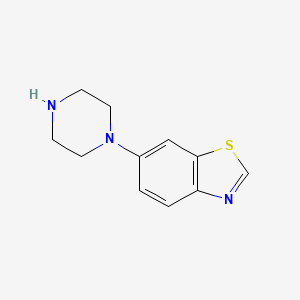

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
